molecular formula C13H12N2O2 B502419 2-[(Pyridin-3-ylmethyl)amino]benzoic acid CAS No. 282719-60-2

2-[(Pyridin-3-ylmethyl)amino]benzoic acid

Cat. No. B502419
CAS RN: 282719-60-2
M. Wt: 228.25g/mol
InChI Key: QSJNZGFTQBXPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(Pyridin-3-ylmethyl)amino]benzoic acid” is a chemical compound with the molecular formula C13H12N2O2 . It has a molecular weight of 228.25 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-[(Pyridin-3-ylmethyl)amino]benzoic acid” is represented by the linear formula C13H12N2O2 . The InChI code for this compound is 1S/C13H12N2O2/c16-13(17)11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8,15H,9H2,(H,16,17) .

Scientific Research Applications

1. Crystallography and Molecular Assembly

  • Co-Crystal Formation : The molecule forms co-crystals through hydrogen bonding, which can be useful in studying molecular interactions and assembling extended ribbons for potential material applications (Lemmerer & Bourne, 2012).

2. Complexation and Coordination Chemistry

  • Metal Complex Formation : It is used to prepare complexes with metals like Co, Ni, and Cu, which are then studied using spectroscopic techniques. This is significant in understanding coordination chemistry and developing new materials (Woodburn et al., 2010).

3. Photophysical Properties and Luminescence

  • Aggregation Enhanced Emission : Derivatives of this molecule exhibit luminescence and form nano-aggregates with enhanced emission in specific solvents, relevant in the development of luminescent materials and sensors (Srivastava et al., 2017).

4. Biological Imaging Applications

  • Fluorescent Zn(II) Sensors : As part of asymmetrically derivatized fluorescein-based dyes, the molecule aids in the creation of sensors with improved selectivity for Zn(II), useful in confocal microscopy and biological imaging (Nolan et al., 2006).

5. Coordination Polymers and Photophysical Properties

  • Lanthanide Coordination Compounds : Its derivatives aid in synthesizing lanthanide complexes, which are characterized for their photophysical properties. This has implications in the study of light harvesting chromophores (Sivakumar et al., 2011).

6. Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel : Derivatives with pyrazole moieties have been evaluated for their effectiveness as corrosion inhibitors, showing significant potential in protecting metal surfaces (El Hajjaji et al., 2018).

7. Catalysis and Synthesis

  • Transfer Hydrogenation Catalysts : The molecule forms complexes that act as catalysts in transfer hydrogenation processes, a critical reaction in organic chemistry and industrial processes (Prakash et al., 2014).

properties

IUPAC Name

2-(pyridin-3-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJNZGFTQBXPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(Pyridin-3-ylmethyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.